Cas no 2812-24-0 (L-Phenylalanine, N-methyl-, ethyl ester)
L-Phenylalanine, N-methyl-, ethyl ester Chemical and Physical Properties
Names and Identifiers
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- L-Phenylalanine, N-methyl-, ethyl ester
- N-methyl-L-phenylalanine ethyl ester
- CHEMBL4944813
- 2812-24-0
- SCHEMBL6322057
- ethyl (2S)-2-(methylamino)-3-phenylpropanoate
- EN300-6747745
-
- Inchi: 1S/C12H17NO2/c1-3-15-12(14)11(13-2)9-10-7-5-4-6-8-10/h4-8,11,13H,3,9H2,1-2H3/t11-/m0/s1
- InChI Key: YFCBBIWXYBRHCL-NSHDSACASA-N
- SMILES: C(OCC)(=O)[C@H](CC1=CC=CC=C1)NC
Computed Properties
- Exact Mass: 207.125928785Da
- Monoisotopic Mass: 207.125928785Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 6
- Complexity: 188
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 38.3Ų
L-Phenylalanine, N-methyl-, ethyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6747745-0.05g |
ethyl (2S)-2-(methylamino)-3-phenylpropanoate |
2812-24-0 | 0.05g |
$612.0 | 2023-05-23 | ||
| Enamine | EN300-6747745-0.1g |
ethyl (2S)-2-(methylamino)-3-phenylpropanoate |
2812-24-0 | 0.1g |
$640.0 | 2023-05-23 | ||
| Enamine | EN300-6747745-0.25g |
ethyl (2S)-2-(methylamino)-3-phenylpropanoate |
2812-24-0 | 0.25g |
$670.0 | 2023-05-23 | ||
| Enamine | EN300-6747745-0.5g |
ethyl (2S)-2-(methylamino)-3-phenylpropanoate |
2812-24-0 | 0.5g |
$699.0 | 2023-05-23 | ||
| Enamine | EN300-6747745-1.0g |
ethyl (2S)-2-(methylamino)-3-phenylpropanoate |
2812-24-0 | 1g |
$728.0 | 2023-05-23 | ||
| Enamine | EN300-6747745-2.5g |
ethyl (2S)-2-(methylamino)-3-phenylpropanoate |
2812-24-0 | 2.5g |
$1428.0 | 2023-05-23 | ||
| Enamine | EN300-6747745-5.0g |
ethyl (2S)-2-(methylamino)-3-phenylpropanoate |
2812-24-0 | 5g |
$2110.0 | 2023-05-23 | ||
| Enamine | EN300-6747745-10.0g |
ethyl (2S)-2-(methylamino)-3-phenylpropanoate |
2812-24-0 | 10g |
$3131.0 | 2023-05-23 |
L-Phenylalanine, N-methyl-, ethyl ester Related Literature
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on L-Phenylalanine, N-methyl-, ethyl ester
Introduction to L-Phenylalanine, N-methyl-, ethyl ester (CAS No. 2812-24-0)
L-Phenylalanine, N-methyl-, ethyl ester, chemically designated as ethyl N-methyl-L-phenylalaninate, is a specialized organic compound with significant applications in the field of pharmaceuticals and biochemical research. This compound, identified by its CAS number 2812-24-0, belongs to the class of amino acid derivatives and has garnered attention due to its unique structural and functional properties. The presence of both an amino group and an esterified side chain makes it a versatile intermediate in synthetic chemistry, particularly in the development of novel bioactive molecules.
The molecular structure of ethyl N-methyl-L-phenylalaninate consists of a phenyl ring substituted with a methyl group and an ethoxy group at the alpha carbon position relative to the amino group. This configuration imparts distinct chemical reactivity, making it a valuable building block in medicinal chemistry. The compound’s ability to participate in various chemical transformations, such as nucleophilic addition and condensation reactions, underscores its importance in synthetic protocols.
In recent years, research has highlighted the potential of ethyl N-methyl-L-phenylalaninate as a precursor in the synthesis of peptide mimetics and protease inhibitors. These inhibitors are critical in the treatment of various diseases, including cancer and inflammatory disorders. The ester functionality allows for easy modification under mild conditions, facilitating the introduction of additional pharmacophores or tags for diagnostic purposes. This adaptability has made it a preferred choice for researchers seeking to develop targeted therapies.
Moreover, ethyl N-methyl-L-phenylalaninate has been explored in the context of enzyme inhibition studies. Its structural motif resembles natural amino acids, enabling it to interact with enzymes that typically bind to phenylalanine derivatives. Such interactions are pivotal in understanding enzyme mechanisms and designing selective inhibitors. For instance, studies have demonstrated its role in modulating the activity of serine proteases, which are implicated in various physiological and pathological processes.
The compound’s significance extends to its applications in neurochemical research. Phenylalanine derivatives are known to influence neurotransmitter pathways, particularly those involving dopamine and serotonin. The methylated and esterified forms may exhibit altered pharmacokinetic properties compared to their parent compounds, potentially leading to novel therapeutic agents with improved efficacy and reduced side effects. Ongoing investigations are focused on elucidating the exact mechanisms by which these modifications affect biological activity.
From a synthetic chemistry perspective, ethyl N-methyl-L-phenylalaninate serves as a versatile intermediate for constructing more complex molecules. Its incorporation into larger peptidomimetics or heterocyclic frameworks can yield compounds with tailored biological activities. The ease with which it can be incorporated into synthetic pathways without requiring harsh conditions or excessive purification steps further enhances its utility in drug discovery programs.
Recent advancements in computational chemistry have also contributed to the growing interest in ethyl N-methyl-L-phenylalaninate. Molecular modeling studies have predicted its binding modes with various targets, providing insights into potential drug interactions before experimental validation is necessary. These computational approaches not only accelerate the drug discovery process but also help in optimizing synthetic routes by identifying key structural features that enhance binding affinity.
The pharmaceutical industry has taken note of these developments, leading to increased demand for high-purity ethyl N-methyl-L-phenylalaninate from specialty chemical suppliers. Manufacturers are investing in advanced purification techniques to ensure that researchers have access to material meeting stringent quality standards. This demand is driven by the compound’s potential as a key intermediate in next-generation therapeutics.
In conclusion, L-Phenylalanine, N-methyl-, ethyl ester (CAS No. 2812-24-0) is a multifaceted compound with broad applications in pharmaceutical research and development. Its unique structural features make it an invaluable tool for synthesizing bioactive molecules, particularly those targeting enzyme inhibition and neurotransmitter pathways. As research continues to uncover new therapeutic possibilities, the importance of this compound is likely to grow further, solidifying its role as a cornerstone in modern medicinal chemistry.
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